4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Brand Name: Vulcanchem
CAS No.: 160141-21-9
VCID: VC20783938
InChI: InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1
SMILES: CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

CAS No.: 160141-21-9

Cat. No.: VC20783938

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one - 160141-21-9

Specification

CAS No. 160141-21-9
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Standard InChI InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1
Standard InChI Key MPVMIOUSVTTYEW-QVDQXJPCSA-N
Isomeric SMILES CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C
SMILES CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C
Canonical SMILES CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C

Introduction

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a complex organic compound belonging to the morpholinone class. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protecting group, which is widely used in organic synthesis to protect amine groups during chemical reactions. This compound has significant applications in chemistry, biology, and medicine, particularly in the synthesis of peptides and other complex molecules.

Synthesis

The synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one typically involves the protection of an amine group with a t-Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) under anhydrous conditions.

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationKMnO4Acidic medium
ReductionLiAlH4Anhydrous ether
SubstitutionNucleophiles (amines/alcohols)Presence of a base

Chemistry

  • Organic Synthesis: Used as a building block in the synthesis of peptides and other complex molecules.

  • Protecting Group: The t-Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine.

Biology and Medicine

  • Enzyme Mechanisms: Employed in studying enzyme mechanisms and protein interactions.

  • Drug Development: Investigated for its potential use in designing prodrugs and other therapeutic agents.

Industry

  • Fine Chemicals and Pharmaceuticals: Utilized in the production of fine chemicals and pharmaceuticals.

Suppliers and Availability

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is available from several suppliers, including ChemBK and Clearsynth, offering high-quality products for research and industrial applications .

Research Findings

Recent studies highlight the compound's versatility in organic synthesis and its potential in drug development. Its unique structure allows for specialized applications, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

CompoundProtecting GroupStability and Deprotection Conditions
tert-Butyl carbamatet-BocStable under basic conditions, cleaved under acidic conditions
Fmoc-protected aminesFmocStable under acidic conditions, cleaved under basic conditions

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one stands out due to its morpholinone backbone combined with the t-Boc group, offering unique reactivity and stability.

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